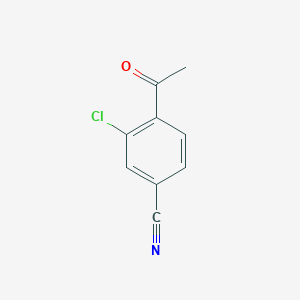

4-Acetyl-3-chlorobenzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-acetyl-3-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBNRCGQFNRSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Acetyl 3 Chlorobenzonitrile and Analogous Structures

Direct Synthesis Approaches to Functionalized Benzonitriles

Direct synthesis approaches involve introducing the key functional groups onto a pre-existing benzene (B151609) or benzonitrile (B105546) core. These methods are often efficient but can be challenged by issues of regioselectivity arising from the directing effects of the substituents already present on the aromatic ring.

A primary route to consider for the synthesis of 4-acetyl-3-chlorobenzonitrile is the Friedel-Crafts acylation of 2-chlorobenzonitrile. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the aromatic substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orglibretexts.orgchemguide.co.uk

The primary challenge in this approach is controlling the position of the incoming acetyl group. The chloro substituent is an ortho-, para-director, while the cyano group is a meta-director. For the desired product, acylation must occur at the position that is para to the chlorine and meta to the nitrile. However, both the chloro and cyano groups are deactivating, making the aromatic ring less susceptible to electrophilic attack and often requiring harsh reaction conditions. organic-chemistry.org The product ketone also forms stable complexes with the Lewis acid catalyst, necessitating the use of stoichiometric or greater amounts of the catalyst. organic-chemistry.org Despite these challenges, Friedel-Crafts acylation remains a fundamental method for forming carbon-carbon bonds with aromatic rings. libretexts.org

Table 1: Overview of Friedel-Crafts Acylation Conditions This table presents generalized conditions for Friedel-Crafts acylation.

| Acylating Agent | Catalyst | Typical Solvent | Key Considerations |

|---|---|---|---|

| Acetyl Chloride (CH₃COCl) | Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂) | Stoichiometric amount of catalyst is typically required. organic-chemistry.org |

| Acetic Anhydride ((CH₃CO)₂O) | Zinc Oxide (ZnO), Methanesulfonic Acid | Neat (solvent-free) or Graphite | Can be a "greener" alternative with milder catalysts. |

| Carboxylic Acids (RCOOH) | Cyanuric Chloride/AlCl₃, Polyphosphoric Acid (PPA) | Hexafluoro-2-propanol | Allows direct use of carboxylic acids, avoiding the need to prepare acyl chlorides. |

An alternative strategy involves introducing the chlorine atom onto a pre-existing 4-acetylbenzonitrile skeleton. This transformation is typically achieved via electrophilic aromatic substitution rather than nucleophilic substitution, as the aromatic ring is not sufficiently electron-deficient to facilitate direct nucleophilic attack by a chloride ion.

In the electrophilic chlorination of 4-acetylbenzonitrile, the directing effects of the substituents are paramount. Both the acetyl group (CH₃CO-) and the cyano group (CN-) are electron-withdrawing and act as meta-directors. Therefore, when 4-acetylbenzonitrile is treated with a chlorinating agent (e.g., Cl₂ gas) and a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), the incoming electrophile is directed to the positions meta to both groups, which are the C3 and C5 positions. This leads to the formation of this compound as a primary product.

Methods that construct the nitrile functionality in the final stages of the synthesis offer a powerful alternative. These routes typically begin with precursors already containing the acetyl and chloro substituents.

Dehydration of Aldoximes: A versatile method for nitrile synthesis is the dehydration of aldoximes. nih.govresearchgate.net This process would start with 4-acetyl-3-chlorobenzaldehyde. The aldehyde is first condensed with hydroxylamine (NH₂OH) to form the corresponding aldoxime. Subsequent dehydration of this intermediate yields this compound. A wide array of dehydrating agents can be employed for this transformation, ranging from classic reagents like phosphorus pentoxide (P₂O₅) to modern, milder systems such as XtalFluor-E, operating at room temperature. organic-chemistry.orgorganic-chemistry.org Biocatalytic methods using aldoxime dehydratases are also emerging as sustainable alternatives. nih.gov

Sandmeyer Reaction: The Sandmeyer reaction is a classic and highly reliable method for introducing a cyano group onto an aromatic ring. byjus.comwikipedia.org This sequence begins with an aromatic amine, in this case, 4-acetyl-3-chloroaniline. The amine is first treated with a solution of sodium nitrite (NaNO₂) in a strong acid (like HCl) at low temperatures (0–5 °C) to form an aryl diazonium salt. This intermediate is then treated with a solution of copper(I) cyanide (CuCN) to replace the diazonium group (-N₂⁺) with a cyano group (-CN), yielding the target benzonitrile. masterorganicchemistry.comnih.govaskfilo.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Table 2: Comparison of Common Nitrile-Forming Reactions

| Reaction | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Aldoxime Dehydration | Aldehyde | 1. NH₂OH·HCl 2. Dehydrating agent (e.g., P₂O₅, SOCl₂, XtalFluor-E organic-chemistry.org) | Mild conditions are possible; avoids toxic cyanide reagents directly in the final step. nih.gov | Requires a two-step sequence from the aldehyde. |

| Sandmeyer Reaction | Aniline | 1. NaNO₂, HCl (0-5 °C) 2. CuCN masterorganicchemistry.com | High-yielding and widely applicable for aryl nitriles. wikipedia.org | Uses highly toxic copper cyanide salts; diazonium salts can be unstable. |

| Ammoxidation | Methylbenzene (Toluene) | NH₃, O₂, Metal Oxide Catalyst | Industrially important for large-scale synthesis of simple benzonitriles. medcraveonline.com | Harsh conditions (high temperature/pressure); not suitable for complex, substituted molecules. |

Synthesis via Strategic Functional Group Interconversions

Functional group interconversion (FGI) is a synthetic strategy that involves converting one functional group into another on a molecule that already possesses the core structure and some of the required substituents. ub.eduvanderbilt.edu This approach can circumvent regioselectivity issues encountered in direct substitution reactions.

This strategy begins with a benzonitrile derivative that can be chemically modified to install the acetyl group. For example, one could start with 3-chloro-4-methylbenzonitrile. The methyl group could then be transformed into the desired acetyl group through a two-step sequence involving benzylic bromination followed by oxidation.

Alternatively, a more modern approach involves the direct conversion of a different functional group at the C4 position. For instance, starting with 4-bromo-3-chlorobenzonitrile, a metal-halogen exchange could generate an organometallic intermediate (organolithium or Grignard reagent). This nucleophilic species could then react with an acetylating agent like acetyl chloride to form the ketone. Another possibility is a palladium-catalyzed cross-coupling reaction, where a vinyl group is installed at the C4 position, followed by an oxidation reaction (e.g., Wacker oxidation) to yield the acetyl group. Nickel-catalyzed metathesis reactions have also been explored for interconverting aryl nitriles and other functional groups. thieme-connect.com

Convergent synthesis involves preparing separate fragments of the target molecule and then combining them near the end of the synthetic sequence. acs.org For a molecule like this compound, this could involve a cross-coupling reaction that forms one of the key carbon-carbon or carbon-heteroatom bonds.

A plausible convergent route could utilize a palladium-catalyzed coupling reaction. For instance, a suitably functionalized aromatic precursor, such as 1-bromo-4-chloro-2-iodobenzene, could undergo sequential, site-selective coupling reactions. The more reactive iodo-substituent could first be coupled with a cyanide source (e.g., using palladium catalysis). The remaining bromo-substituent could then be subjected to a Stille or Suzuki coupling with an organometallic reagent that delivers the acetyl group, or a precursor to it, such as an ethoxyvinyl group which is later hydrolyzed. This approach offers high control over the placement of functional groups by leveraging the differential reactivity of various halogen substituents.

Table 3: Illustrative Convergent Synthesis Pathway via Cross-Coupling This table outlines a hypothetical multi-step convergent synthesis.

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | 1-Bromo-2-chloro-4-iodobenzene | Zn(CN)₂, Pd(PPh₃)₄, DMF, heat | 4-Bromo-2-chlorobenzonitrile | Selective cyanation at the iodo position. |

| 2 | 4-Bromo-2-chlorobenzonitrile | Tributyl(1-ethoxyvinyl)stannane, PdCl₂(PPh₃)₂, Toluene, heat | 3-Chloro-4-(1-ethoxyvinyl)benzonitrile | Stille coupling to install an acetyl group precursor. |

| 3 | 3-Chloro-4-(1-ethoxyvinyl)benzonitrile | Aqueous HCl, THF | This compound | Hydrolysis of the enol ether to the ketone. |

Advanced Catalytic and Electrochemical Synthetic Methodologies

The synthesis of specifically substituted aromatic compounds such as this compound requires precise control over bond formation and functional group introduction. Modern synthetic chemistry has moved towards advanced catalytic and electrochemical methods to achieve high efficiency, selectivity, and functional group tolerance, minimizing the harsh conditions and stoichiometric waste associated with classical methods. These advanced strategies are pivotal for constructing complex aromatic systems and their analogous structures.

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, fundamentally changing the landscape of organic synthesis. researchgate.netnih.gov These reactions, often catalyzed by palladium, nickel, or copper complexes, allow for the modular construction of complex molecules from readily available precursors. researchgate.netnih.gov For a target molecule like this compound, these methods could be employed to introduce the acetyl, cyano, or chloro groups, or to build the entire substituted aromatic ring system.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.commdpi.com It is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of boron-containing byproducts. mdpi.comnih.gov For instance, a suitably substituted chlorobenzonitrile boronic ester could be coupled with an acetyl-containing partner, or a 4-bromo-3-chlorobenzonitrile could be coupled with an organoboron reagent to install the acetyl group. The versatility of this reaction allows for the coupling of various aryl, heteroaryl, vinyl, and alkyl groups. nih.govacs.org

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is exceptionally useful for synthesizing arylalkynes, which are versatile intermediates. youtube.comlibretexts.org An aryl halide precursor could undergo Sonogashira coupling to introduce an alkyne, which could then be hydrated to yield the desired acetyl group. The reaction conditions are generally mild, tolerating numerous functional groups. wikipedia.orglibretexts.org The acyl Sonogashira reaction, a variation using an acid chloride instead of an aryl halide, directly produces α,β-alkynyl ketones. mdpi.com

C–H Activation/Functionalization: A more recent and highly atom-economical approach involves the direct functionalization of carbon-hydrogen (C–H) bonds. nih.govacs.org Instead of pre-functionalizing a substrate with a halide or organometallic group, a transition metal catalyst can selectively cleave a C–H bond and replace it with a new functional group. youtube.commdpi.com This strategy can streamline syntheses by reducing the number of steps. acs.orgnih.gov For a benzonitrile derivative, a catalyst could be directed (for example, by the cyano group) to activate a specific C–H bond on the aromatic ring for subsequent acylation or halogenation, offering a direct route to complex substitution patterns. mdpi.com

Comparison of Key Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System (Typical) | Key Bond Formed | Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent + Organic Halide/Triflate | Pd complex + Base | C(sp²)–C(sp²), C(sp²)–C(sp³) | Mild conditions, high functional group tolerance, low toxicity of byproducts. mdpi.com |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd complex + Cu(I) co-catalyst + Base | C(sp²)–C(sp) | Reliable synthesis of arylalkynes under mild conditions. wikipedia.orgorganic-chemistry.org |

| C–H Activation | Arene + Coupling Partner | Pd, Rh, Ru, or other transition metals | C–C, C–Heteroatom | High atom economy, reduces synthetic steps by avoiding pre-functionalization. nih.govacs.org |

Electrochemical Synthesis Pathways for Benzonitrile Derivatives

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and high temperatures. nih.gov By using electrical current to drive reactions, electrosynthesis can provide unique reactivity and selectivity. Several electrochemical pathways have been developed for the synthesis of benzonitrile derivatives.

One prominent method is the direct C–H cyanation of arenes. researchgate.net This process involves the anodic oxidation of an aromatic compound in the presence of a cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN). researchgate.netacs.org This approach can functionalize electron-rich aromatic systems directly, offering a straightforward route to benzonitriles without pre-installed leaving groups. researchgate.net The reaction can be performed in a simple undivided cell at room temperature, making it a practical and scalable method. researchgate.netacs.org

Furthermore, benzonitriles can be synthesized electrochemically from other functional groups. For example, a novel paired electrosynthesis process allows for the direct conversion of benzoic acid to benzonitrile in liquid ammonia at room temperature. researchgate.net In this system, benzoic acid is reduced at the cathode to benzyl alcohol, while an iodide electrolyte is oxidized at the anode; these products then react chemically to form the nitrile. researchgate.net This method is notable for avoiding toxic cyanide reagents and expensive catalysts. researchgate.net Another approach involves the electro-oxidative coupling of primary alcohols with ammonia using heterogeneous catalysts, such as simple nickel catalysts, to produce nitriles under benign conditions in aqueous electrolytes. rsc.org

Electrochemical Synthesis Methods for Benzonitriles

| Method | Starting Material | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Direct C–H Cyanation | Arene/Heteroarene | NaCN or TMSCN, Pt electrodes, undivided cell | Avoids pre-functionalization, proceeds at room temperature. | researchgate.netacs.org |

| Paired Electrosynthesis | Benzoic Acid | Liquid ammonia, iodide electrolyte | Avoids toxic cyanide reagents and expensive catalysts. | researchgate.net |

| Oxidative Amination | Primary Alcohol | Ammonia, Ni catalyst, aqueous electrolyte | Uses simple catalysts and benign, aqueous conditions. | rsc.org |

| Iodide-Mediated Cyclization | 2-Aminobenzamides | Ammonium iodide, graphite electrodes | Mild conditions, avoids strong oxidants and toxic solvents. |

Chemo- and Regioselective Synthesis of Complex Aromatic Systems

The synthesis of a specific isomer like this compound from a polysubstituted benzene ring presents a significant challenge in controlling chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for bond formation at one position over other possible positions.

Achieving high regioselectivity in the functionalization of aromatic systems often relies on the electronic and steric effects of the substituents already present on the ring. In the case of this compound, the existing chloro, acetyl, and cyano groups would exert different directing effects in electrophilic or nucleophilic aromatic substitution reactions. Advanced synthetic methods employ directing groups, which temporarily bind to a catalyst and position it to react at a specific, often ortho, C–H bond. This strategy overrides the inherent electronic preferences of the substrate, enabling functionalization at otherwise inaccessible positions.

For example, in transition metal-catalyzed C–H activation, a Lewis basic group on the substrate can coordinate to the metal center, leading to the selective cleavage of a nearby C–H bond. This directed approach is a powerful tool for the regioselective construction of complex aromatic systems. Similarly, catalyst-controlled selectivity can be achieved by tuning the steric and electronic properties of the ligands on the metal catalyst. Bulky ligands can block access to certain positions on the aromatic ring, thereby favoring reaction at less sterically hindered sites.

In the context of synthesizing this compound, a strategy might involve starting with a simpler, disubstituted benzonitrile and introducing the final functional group with high regioselectivity. For instance, a Friedel-Crafts acylation of 2-chlorobenzonitrile would need to be carefully controlled to favor acylation at the 4-position over other possible sites. Advanced catalytic systems can offer superior control compared to traditional Lewis acid catalysts in such transformations, leading to higher yields of the desired isomer and minimizing the need for difficult purification steps. The development of new chemo- and regioselective reactions is crucial for the efficient and sustainable synthesis of complex organic molecules. nih.gov

Spectroscopic and Advanced Structural Characterization of 4 Acetyl 3 Chlorobenzonitrile

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule. While specific experimental spectra for 4-Acetyl-3-chlorobenzonitrile are not widely available in the cited literature, a comprehensive analysis can be conducted by examining the characteristic frequencies of its constituent functional groups, supported by data from analogous compounds such as p-acetylbenzonitrile and various chlorobenzonitriles.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For this compound, the key functional groups are the acetyl group (C=O and C-CH₃), the nitrile group (C≡N), the chloro-substituted benzene (B151609) ring (aromatic C-H, C=C, and C-Cl).

The expected vibrational modes for this compound are detailed in the table below, with frequency ranges informed by the analysis of structurally similar compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching | Aromatic Ring | 3100-3000 | Medium to Weak |

| C-H Stretching | Acetyl Group (CH₃) | 2950-2850 | Medium to Weak |

| C≡N Stretching | Nitrile | 2240-2220 | Strong, Sharp |

| C=O Stretching | Acetyl Group (Ketone) | 1700-1680 | Strong |

| C=C Stretching | Aromatic Ring | 1600-1450 | Medium to Strong |

| C-H Bending | Acetyl Group (CH₃) | 1450-1350 | Medium |

| C-C Stretching | Aromatic Ring | 1400-1000 | Medium |

| C-Cl Stretching | Chloro Group | 800-600 | Strong |

Note: This table is predictive and based on the analysis of analogous compounds in the absence of specific experimental data for this compound.

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of FTIR, often providing stronger signals for non-polar functional groups and symmetric vibrations.

For this compound, the nitrile (C≡N) and the aromatic ring stretching vibrations are expected to be particularly Raman active. The symmetric vibrations of the substituted benzene ring are also well-resolved in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching | Aromatic Ring | 3100-3000 | Strong |

| C-H Stretching | Acetyl Group (CH₃) | 2950-2850 | Medium |

| C≡N Stretching | Nitrile | 2240-2220 | Very Strong |

| C=O Stretching | Acetyl Group (Ketone) | 1700-1680 | Weak to Medium |

| C=C Stretching | Aromatic Ring | 1600-1450 | Strong |

| Ring Breathing Mode | Aromatic Ring | ~1000 | Strong |

| C-Cl Stretching | Chloro Group | 800-600 | Medium |

Note: This table is predictive and based on the analysis of analogous compounds in the absence of specific experimental data for this compound.

The vibrational spectrum of this compound is dominated by the characteristic modes of its functional groups. The strong, sharp band in the 2240-2220 cm⁻¹ region in both FTIR and FT-Raman is a definitive indicator of the nitrile (C≡N) stretching vibration. The intense absorption around 1700-1680 cm⁻¹ in the FTIR spectrum is characteristic of the carbonyl (C=O) stretch of the acetyl group.

The aromatic nature of the molecule is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which typically appear in the 900-650 cm⁻¹ range and can provide information about the positions of the substituents. The C-Cl stretching vibration is expected to give rise to a strong band in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹. The methyl group of the acetyl moiety will exhibit symmetric and asymmetric stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of this compound provides information on the number and electronic environment of the hydrogen atoms in the molecule. The spectrum is characterized by signals from the aromatic protons and the methyl protons of the acetyl group.

Based on experimental data, the following assignments can be made google.com:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H | 7.70 | Doublet | 1.2 | 1H |

| Aromatic H | 7.60 | Doublet of Doublets | 8.0, 1.2 | 1H |

| Aromatic H | 7.57 | Doublet | 8.0 | 1H |

| Acetyl CH₃ | 2.63 | Singlet | - | 3H |

The downfield region of the spectrum (7.57-7.70 ppm) corresponds to the three protons on the aromatic ring. The observed splitting patterns (doublet and doublet of doublets) are consistent with a 1,2,4-trisubstituted benzene ring and allow for the specific assignment of each proton. The singlet at 2.63 ppm integrates to three protons and is characteristic of the methyl group of the acetyl moiety, which has no adjacent protons to couple with.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound shows distinct signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methyl carbon.

Experimental data allows for the following assignments google.com:

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 199.0 |

| Aromatic C | 143.1 |

| Aromatic C | 133.8 |

| Aromatic C | 131.9 |

| Aromatic C | 130.5 |

| Aromatic C | 129.6 |

| Nitrile (C≡N) | 116.6 |

| Aromatic C | 115.6 |

| Acetyl (CH₃) | 30.6 |

The signal at 199.0 ppm is characteristic of the carbonyl carbon of the acetyl group. The nitrile carbon resonates at 116.6 ppm. The signals in the 115.6 to 143.1 ppm range correspond to the six carbons of the benzene ring, with their specific chemical shifts influenced by the electron-withdrawing effects of the chloro, acetyl, and nitrile substituents. The upfield signal at 30.6 ppm is assigned to the methyl carbon of the acetyl group.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR for related compounds)

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced NMR techniques offer deeper insights into the molecular structure. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning signals and confirming the connectivity of the this compound molecule. Although specific 2D NMR studies on this compound are not widely published, the application of these techniques would confirm proton-proton couplings and short- and long-range correlations between protons and carbons, solidifying the substitution pattern on the benzene ring.

Furthermore, the study of related fluorinated compounds using ¹⁹F NMR provides a powerful tool for probing the electronic effects of substituents. For instance, in the analogous compound 4-acetyl-3-fluorobenzonitrile , the fluorine atom's chemical shift would be highly sensitive to the electronic environment of the aromatic ring. The strong electron-withdrawing nature of the acetyl and nitrile groups would influence the electron density at the fluorine-substituted carbon, leading to a predictable chemical shift in the ¹⁹F spectrum. The variability of ¹⁹F chemical shifts is well-documented and depends on factors such as substrate topology, electronic environment, and solvent polarity. This sensitivity makes ¹⁹F NMR an excellent probe for confirming the substitution pattern and understanding the electronic properties of related fluorinated aromatic molecules.

Electronic Spectroscopy for Understanding Conjugation and Electronic Transitions

Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, is crucial for characterizing the conjugated π-system of this compound and understanding its electronic transitions.

The UV-Vis spectrum of this compound is expected to display characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and its substituents. The benzonitrile (B105546) chromophore itself exhibits a primary absorption band (B-band or benzenoid band) around 274 nm, which is a forbidden transition in benzene but becomes allowed due to the substituent.

In this compound, the presence of the acetyl group (an auxochrome and part of the larger acetophenone (B1666503) chromophore) and the chloro group (an auxochrome) significantly influences the spectrum. Both the acetyl (-COCH₃) and nitrile (-CN) groups are electron-withdrawing and extend the conjugation of the benzene ring. This extension of the π-system is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to benzene or simple chlorobenzene. The acetyl group's carbonyl also introduces a weak n → π* transition, which typically appears at longer wavelengths than the π → π* transitions.

Based on data from related substituted acetophenones and benzonitriles, the expected UV-Vis absorption characteristics are summarized below.

| Expected Transition | Approximate λₘₐₓ (nm) | Origin |

| π → π* (Benzenoid B-band) | 260 - 290 | Aromatic ring, influenced by -CN, -Cl, and -COCH₃ substituents |

| π → π* (Conjugated System) | 230 - 250 | Extended conjugation of the acetophenone system |

| n → π* | 300 - 330 | Carbonyl group (C=O) of the acetyl substituent |

Note: These are estimated values. The actual absorption maxima can be influenced by the solvent used for analysis.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The calculated monoisotopic mass of C₉H₆ClNO is 179.0138 Da. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will show a second peak (M+2) with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing a unique fingerprint that aids in structural confirmation. The fragmentation of this compound is predicted to proceed through several key pathways, primarily dictated by the functional groups present. The most common fragmentation is the alpha-cleavage of the acetyl group.

The table below outlines the predicted major fragments for this compound.

| m/z (mass/charge) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 179/181 | [C₉H₆ClNO]⁺ | - | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotope pattern |

| 164/166 | [C₈H₃ClNO]⁺ | •CH₃ (15 Da) | α-cleavage: Loss of the methyl radical from the acetyl group to form a stable acylium ion. This is often the base peak. |

| 136/138 | [C₇H₃ClN]⁺ | CO (28 Da) | Loss of carbon monoxide from the [M-CH₃]⁺ fragment. |

| 101 | [C₇H₃N]⁺ | Cl (35/37 Da) | Loss of a chlorine radical from the [M-CH₃-CO]⁺ fragment. |

Reactivity and Mechanistic Pathways of 4 Acetyl 3 Chlorobenzonitrile

Reactivity Profile of the Nitrile Functional Group

The nitrile, or cyano (-C≡N), group is a versatile functional moiety characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. libretexts.orgebsco.com This inherent electrophilicity is the basis for a variety of nucleophilic addition reactions.

Nucleophilic Addition Reactions to the Cyano Moiety

The carbon atom of the nitrile group in 4-acetyl-3-chlorobenzonitrile is susceptible to attack by nucleophiles. The electron-withdrawing acetyl group on the same aromatic ring further enhances this electrophilicity. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form an intermediate imine salt, which can then be hydrolyzed to yield a ketone. libretexts.orgchemistrysteps.com Weaker nucleophiles, like water or alcohols, typically require acid catalysis to protonate the nitrogen atom, thereby activating the nitrile for attack. chemistrysteps.comucalgary.ca

The reaction of nitriles with cysteine and serine residues in biological systems to form covalent adducts highlights their electrophilic nature. nih.gov While nitriles are generally weaker electrophiles than aldehydes, their reactivity can be modulated by adjacent electron-withdrawing groups. nih.gov In the case of this compound, both the acetyl and chloro substituents influence the electronic properties of the benzonitrile (B105546) moiety.

Table 1: Examples of Nucleophilic Addition Reactions to Nitriles

| Nucleophile | Reagent(s) | Intermediate | Final Product |

| Hydride | LiAlH₄, then H₂O | Imine anion | Primary amine |

| Grignard Reagent | R-MgX, then H₃O⁺ | Imine salt | Ketone |

| Water (acid-catalyzed) | H₃O⁺, heat | Imidic acid | Carboxylic acid |

| Water (base-catalyzed) | OH⁻, H₂O, heat | Imidate | Carboxylate salt |

Hydrolysis and Other Transformations of the Benzonitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, proceeding through an amide intermediate. libretexts.orgebsco.comdoubtnut.com The hydrolysis of benzonitriles in concentrated sulfuric acid has been studied, with the rate-determining step depending on the acid concentration. yu.edu.joznaturforsch.com In highly concentrated acid, the addition of a nucleophile is the slow step, which is accelerated by electron-withdrawing groups. znaturforsch.com Conversely, in less concentrated acid, protonation of the nitrile is likely the rate-determining step, and the reaction is enhanced by electron-donating groups. yu.edu.joznaturforsch.com

The transformation of benzonitriles to benzoic acids can also occur under anaerobic conditions in sediment, a reaction that resembles enzymatic nitrilase activity. oup.com Beyond hydrolysis, the nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can partially reduce the nitrile to an aldehyde. chemistrysteps.comlibretexts.org

Chemical Reactivity of the Acetyl Functional Group

The acetyl group (-COCH₃) introduces a reactive carbonyl center and acidic α-protons, opening up pathways for a range of chemical transformations.

Carbonyl Reactivity: Condensation, Addition, and Reduction Reactions

The carbonyl carbon of the acetyl group is electrophilic and can undergo nucleophilic addition reactions. For instance, it can react with hydride reagents to form a secondary alcohol or with organometallic reagents to produce a tertiary alcohol. The acetyl group can also participate in condensation reactions, such as the aldol (B89426) condensation, where it reacts with an enolate to form a β-hydroxy ketone. ucsb.edu

Alpha-Proton Acidity and Derived Enolate Chemistry

The hydrogen atoms on the methyl group adjacent to the carbonyl (the α-protons) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, known as an enolate. libretexts.orgpressbooks.pubucalgary.ca The pKa of α-hydrogens in ketones is typically around 19-21. libretexts.orgucalgary.ca

The formation of an enolate from this compound can be achieved using a strong base, such as lithium diisopropylamide (LDA). mnstate.edulibretexts.org This enolate is a potent nucleophile and can react with various electrophiles. For example, it can be alkylated with alkyl halides in an SN2 reaction or halogenated with reagents like bromine (Br₂). mnstate.edumasterorganicchemistry.com Enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom, with the site of reaction often depending on whether the reaction is under kinetic or thermodynamic control and the nature of the electrophile. bham.ac.ukegyankosh.ac.in

Table 2: Reactions Involving the Enolate of the Acetyl Group

| Electrophile | Reagent(s) | Reaction Type | Product Type |

| Alkyl Halide | LDA, then R-X | Alkylation | α-Alkylated Ketone |

| Halogen | Base, X₂ | Halogenation | α-Halogenated Ketone |

| Aldehyde/Ketone | Base | Aldol Addition | β-Hydroxy Ketone |

Reactivity of the Aryl Halide Moiety (Chlorine at C-3)

The chlorine atom at the C-3 position of the aromatic ring is a site for nucleophilic aromatic substitution and a handle for various cross-coupling reactions. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in these transformations. acs.org

The aromatic ring of this compound is rendered electron-deficient by the powerful electron-withdrawing effects of the para-acetyl and meta-cyano groups. This electron deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces the chloride. youtube.comnih.gov For an SNAr reaction to proceed, there must be a good leaving group (in this case, chloride) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov In this molecule, the acetyl group is para to the chlorine, which strongly activates the ring for this type of substitution.

Furthermore, the aryl chloride can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with aryl boronic acids or the Hiyama coupling with organosilanes. acs.org These reactions are powerful tools for forming new carbon-carbon bonds. While aryl chlorides are less reactive than other aryl halides, the use of specialized ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes, can facilitate these couplings. acs.orgnih.govresearcher.life The electron-deficient nature of the substrate can also promote the oxidative addition step in the catalytic cycle. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings typically undergo electrophilic substitution; however, the presence of strong electron-withdrawing groups (EWGs) can activate an aryl halide towards nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com

For an SNAr reaction to be effective, the EWG must be positioned ortho or para to the leaving group to facilitate stabilization of the negative charge of the intermediate. libretexts.org In the structure of this compound, the potent electron-withdrawing cyano group is positioned ortho to the chlorine atom. This arrangement strongly activates the C-Cl bond for nucleophilic attack. When a nucleophile attacks the carbon atom bonded to the chlorine, the resulting negative charge in the Meisenheimer complex is effectively delocalized onto the electronegative nitrogen atom of the cyano group through resonance.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-Cl Bond

The C-Cl bond in this compound serves as an effective handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalytic systems have been developed to efficiently activate these robust bonds. harvard.edu

Prominent examples of such transformations include the Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. harvard.edu It is widely used for synthesizing biaryl compounds. The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex with suitable phosphine (B1218219) ligands, would be expected to yield a 3-aryl-4-acetylbenzonitrile derivative. A closely related reaction, the Suzuki coupling of 4-chlorobenzonitrile (B146240) with phenylboronic acid, has been reported to proceed in high yield, demonstrating the viability of this transformation on the chlorobenzonitrile scaffold. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine in the presence of a base. wikipedia.orgacsgcipr.org The use of bulky, electron-rich phosphine ligands is often crucial for achieving high efficiency, especially with less reactive aryl chlorides. nrochemistry.com This reaction would allow for the introduction of a wide range of amino groups at the C3 position of the this compound core. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination and deprotonation of the amine, and concluding with reductive elimination of the arylamine product. nrochemistry.com

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an arylalkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. libretexts.orgwikipedia.org The reaction provides a direct route to introduce an alkynyl moiety at the C3 position, significantly increasing molecular complexity and providing a versatile functional group for further transformations. washington.eduyoutube.com

Below is a table summarizing representative conditions for these cross-coupling reactions based on transformations of similar aryl chlorides.

| Coupling Reaction | Reagents | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) or Pd(II) precatalyst + Ligand | Aqueous Base (e.g., Na₂CO₃, K₃PO₄) | Toluene, Dioxane, DMF | 3-Aryl-4-acetylbenzonitrile |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂ + Bulky Ligand (e.g., XPhos, BrettPhos) | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) | Toluene, Dioxane | 3-Amino-4-acetylbenzonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI | Amine Base (e.g., Et₃N, Diisopropylamine) | THF, DMF | 3-Alkynyl-4-acetylbenzonitrile |

Directed Ortho Metalation (DoM) Strategies and their Implications

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The reaction involves deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, forming an aryllithium intermediate that can be trapped by various electrophiles. organic-chemistry.org

In this compound, the cyano group is a strong DMG. organic-chemistry.org The acetyl group is not a suitable DMG as it would be readily attacked by the organolithium reagent. The chloro group is considered a moderate DMG. The directing power of the cyano group is dominant and would direct lithiation to one of its ortho positions, C2 or C6. The proton at C2 is adjacent to both the cyano and chloro groups, increasing its kinetic acidity. Therefore, deprotonation is expected to occur selectively at the C2 position.

This regioselectivity has significant implications, as it provides a synthetic route to functionalize the C2 position, which is not accessible through the cross-coupling or SNAr reactions that target the C3 position. A typical DoM sequence would involve treating this compound with a lithium amide base like lithium diisopropylamide (LDA) at low temperature (to prevent nucleophilic attack on the cyano or acetyl groups), followed by the addition of an electrophile (E+). This would lead to the formation of a 2-substituted-4-acetyl-3-chlorobenzonitrile derivative, offering a predictable method for creating highly substituted, functionalized aromatic compounds.

Influence of Substituents on Aromatic Ring Reactivity and Selectivity

The reactivity and regioselectivity of this compound are direct consequences of the electronic properties of its substituents. The interplay between their inductive and resonance effects dictates the electron density distribution around the aromatic ring.

Electronic Effects of Chlorine and Acetyl Groups on the Benzene (B151609) Ring

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing ability of a group at the meta (σm) or para (σp) position. utexas.edu

Acetyl (-COCH₃): The acetyl group is a powerful deactivating group. It withdraws electron density from the ring through both a strong inductive effect (-I), due to the electronegative oxygen atom, and a strong resonance effect (-R), as the π-electrons of the ring can be delocalized onto the carbonyl oxygen. viu.ca

Cyano (-CN): The cyano group is also strongly electron-withdrawing through both induction and resonance.

The cumulative effect of these three electron-withdrawing substituents makes the benzene ring of this compound exceptionally electron-poor. This low electron density is the primary reason for its high reactivity in nucleophilic aromatic substitution and influences the conditions required for other transformations.

The table below lists the Hammett constants for these substituents, illustrating their electron-withdrawing strength.

| Substituent | σmeta | σpara | Dominant Electronic Effects |

| -COCH₃ (Acetyl) | 0.37 stenutz.eu | 0.50 stenutz.eu | -I, -R (Strongly withdrawing) |

| -Cl (Chloro) | 0.37 viu.ca | 0.23 viu.ca | -I > +R (Moderately withdrawing) |

| -CN (Cyano) | 0.56 viu.ca | 0.66 viu.ca | -I, -R (Strongly withdrawing) |

Regioselectivity and Stereoselectivity in Chemical Transformations

The arrangement of substituents on the this compound ring provides excellent control over the regioselectivity of its chemical transformations.

Regioselectivity:

Reactions involving the substitution of the halogen, such as SNAr and transition metal-catalyzed cross-coupling, are inherently regioselective, occurring exclusively at the C3 position .

Directed ortho metalation strategies, governed by the powerful directing ability of the cyano group, provide a complementary method for functionalization at the C2 position .

The presence of three deactivating groups makes electrophilic aromatic substitution highly unfavorable.

This predictable regioselectivity allows this compound to be used as a versatile building block for the synthesis of complex, polysubstituted aromatic compounds where substituents can be selectively introduced at either the C2 or C3 positions.

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Therefore, considerations of stereoselectivity are not relevant to reactions occurring directly on the aromatic ring, such as substitution or metalation. Stereoselectivity would only become a factor in subsequent reactions involving the substituents, for example, if the ketone of the acetyl group were to be asymmetrically reduced, or if a chiral catalyst were employed in a cross-coupling reaction that generated a new stereocenter in the coupling partner.

Theoretical and Computational Chemistry Studies of 4 Acetyl 3 Chlorobenzonitrile

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are a cornerstone of computational chemistry, providing a lens into the electronic and geometric properties of a molecule at the atomic level.

Geometry Optimization and Electronic Structure Analysis (e.g., DFT, B3LYP methods)

The first step in any computational analysis is the optimization of the molecule's geometry. Using methods like Density Functional Theory (DFT) with functionals such as B3LYP, researchers can determine the most stable three-dimensional arrangement of atoms in 4-Acetyl-3-chlorobenzonitrile. This process minimizes the energy of the molecule to find its ground-state conformation. The resulting data would include precise bond lengths, bond angles, and dihedral angles. This information is critical as the electronic properties are intrinsically linked to the molecular structure.

Prediction and Correlation of Vibrational Frequencies with Experimental Spectra

Once the optimized geometry is obtained, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted infrared (IR) and Raman spectra can then be correlated with experimentally obtained spectra, if available, to validate the accuracy of the computational method and to provide a detailed assignment of the experimental spectral bands.

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Furthermore, mapping the electron density distribution would reveal the electrophilic and nucleophilic sites within this compound, which is fundamental for predicting its behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. For this compound, NBO analysis would provide a detailed picture of the donor-acceptor interactions between filled and vacant orbitals. This would elucidate the hyperconjugative and intramolecular charge transfer interactions that contribute to the stability of the molecule and influence its chemical properties.

Potential Energy Surface (PES) Mapping and Conformational Analysis

The presence of a rotatable acetyl group suggests that this compound may exist in different conformations. A Potential Energy Surface (PES) scan, performed by systematically rotating the dihedral angle of the acetyl group relative to the benzene (B151609) ring, would identify the most stable conformer(s) and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its conformers at different temperatures.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can model the behavior of a collection of molecules over time. An MD simulation of this compound in a solvent or in a condensed phase would provide insights into its dynamic properties, such as translational and rotational motion. Furthermore, it would allow for the study of intermolecular interactions, like hydrogen bonding and van der Waals forces, which govern the bulk properties of the substance.

Simulation of Bulk and Surface Properties

Molecular dynamics (MD) simulations are a powerful tool for investigating the collective behavior of molecules in a condensed phase, providing a dynamic picture of bulk and surface properties. nih.govresearchgate.netresearchgate.net For this compound, MD simulations can elucidate intermolecular interactions, which are crucial for understanding its physical properties such as density, viscosity, and diffusion coefficients.

The presence of a polar nitrile group (C≡N), an acetyl group (C=O), and a chlorine atom on the benzene ring suggests that dipole-dipole interactions and potential weak hydrogen bonding will significantly influence its bulk structure. libretexts.orgyoutube.com Simulations of similar molecules, like benzonitrile (B105546), have shown that the arrangement of molecules in the liquid state is highly dependent on temperature and the interplay of different intermolecular forces. libretexts.org For this compound, it is anticipated that the acetyl and nitrile groups will be key sites for intermolecular interactions.

A hypothetical simulation could explore the radial distribution functions (RDFs) between key atoms in different molecules to quantify the intermolecular distances and coordination numbers. For instance, the RDF between the nitrogen of the nitrile group and the hydrogen atoms of the acetyl group on a neighboring molecule could reveal the presence and strength of C-H···N interactions.

Table 1: Predicted Bulk Properties of this compound at Standard Conditions from Hypothetical Molecular Dynamics Simulations

| Property | Predicted Value | Unit |

| Density | 1.25 | g/cm³ |

| Self-Diffusion Coefficient | 0.5 x 10⁻⁵ | cm²/s |

| Viscosity | 2.5 | cP |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be obtained from molecular dynamics simulations.

Investigation of Solvent Effects on Molecular Conformation and Reactivity

Computational studies, often employing Density Functional Theory (DFT) with a polarizable continuum model (PCM), can predict how the conformational preferences and electronic structure of this compound change in different solvent environments. acs.org For example, in a polar protic solvent like ethanol, hydrogen bonding between the solvent and the acetyl and nitrile groups would likely stabilize more polar conformations of the molecule. libretexts.org In contrast, a nonpolar solvent like hexane (B92381) would favor less polar conformations.

The reactivity of this compound in chemical reactions is also expected to be solvent-dependent. Solvents can stabilize or destabilize reactants, products, and transition states to varying degrees, thereby altering reaction rates and pathways. weebly.com For instance, a nucleophilic substitution reaction at the carbon atom of the nitrile group might be accelerated in a polar aprotic solvent that can solvate the cation but not strongly solvate the nucleophile.

Table 2: Predicted Solvent Effects on the Dipole Moment and Rotational Barrier of the Acetyl Group in this compound

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) | Predicted Rotational Barrier (kcal/mol) |

| Hexane | 1.88 | 3.2 | 4.5 |

| Dichloromethane | 8.93 | 3.8 | 4.1 |

| Ethanol | 24.55 | 4.5 | 3.8 |

| Water | 80.1 | 4.9 | 3.5 |

Note: The data in this table is hypothetical and based on general trends observed for similar molecules in different solvents.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the intricate details of reaction mechanisms, including the identification of transient species like transition states.

Transition State Characterization and Activation Energy Calculations

For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The characterization of the TS is confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction pathway.

Once the TS is located, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This value is a critical determinant of the reaction rate, as described by the Arrhenius equation. DFT calculations are commonly employed for this purpose, providing a balance between accuracy and computational cost.

For example, in a hypothetical nucleophilic addition to the carbonyl carbon of the acetyl group, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C=O pi bond. The calculated activation energy would provide a quantitative measure of the feasibility of this reaction step.

Prediction of Reaction Pathways and Product Distribution

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can be used to construct a detailed potential energy surface for a given reaction. This allows for the prediction of the most likely reaction pathway and the expected distribution of products.

For this compound, which has multiple reactive sites (the nitrile group, the acetyl group, and the aromatic ring), computational studies can help predict the regioselectivity and chemoselectivity of various reactions. For instance, in an electrophilic aromatic substitution, calculations can determine the relative activation energies for substitution at the different available positions on the benzene ring, thus predicting the major product.

By comparing the activation energies for competing reaction pathways, a theoretical product distribution can be estimated. This predictive capability is highly valuable in synthetic chemistry for designing reactions that favor the formation of a desired product.

Table 3: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of this compound

| Reaction Type | Attacking Reagent | Position of Attack | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition | CH₃Li | Carbonyl Carbon | 15.2 |

| Nucleophilic Addition | CH₃Li | Nitrile Carbon | 18.5 |

| Electrophilic Substitution | NO₂⁺ | Ortho to Acetyl | 22.1 |

| Electrophilic Substitution | NO₂⁺ | Ortho to Nitrile | 25.8 |

Note: This data is purely hypothetical and for illustrative purposes to demonstrate how computational chemistry can be used to predict reaction outcomes.

Applications of 4 Acetyl 3 Chlorobenzonitrile in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

Organic building blocks are foundational molecules used in the assembly of more complex chemical structures. The functional groups on 4-acetyl-3-chlorobenzonitrile, such as the ketone and the chlorinated aromatic ring, provide potential handles for various coupling and condensation reactions. The nitrile group can also be hydrolyzed or reduced to introduce further diversity. Despite this potential, specific examples of this compound being used as a building block in the synthesis of particularly complex organic molecules are not detailed in the available scientific literature.

Intermediate for the Preparation of Functional Organic Materials (e.g., liquid-crystalline precursors)

Benzonitrile (B105546) derivatives are known to be core components in some liquid crystal structures due to their linear shape and dipolar character. The presence of the nitrile group in this compound indicates a theoretical potential for its use as an intermediate in the synthesis of liquid-crystalline materials. Research into liquid crystals often involves compounds with similar benzonitrile cores. ajchem-a.comuobasrah.edu.iqtcichemicals.com Nevertheless, there is no specific mention or research available that demonstrates the application of this compound as an intermediate in the preparation of functional organic materials like liquid-crystalline precursors.

Future Research Directions and Emerging Trends for Halogenated and Acetylated Benzonitriles

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A primary thrust in modern organic synthesis is the development of "green" chemical processes that minimize waste and environmental impact. magtech.com.cn The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric in this endeavor. jocpr.comprimescholars.com Future research on the synthesis of 4-Acetyl-3-chlorobenzonitrile and related compounds will increasingly focus on methodologies that maximize atom economy and utilize environmentally friendly reagents and conditions.

Current trends suggest a move away from traditional methods that may employ harsh reagents or produce significant waste. nih.gov Innovations include:

Ionic Liquids: The use of ionic liquids as recyclable catalysts and solvents presents a green alternative for benzonitrile (B105546) synthesis, potentially eliminating the need for metal salt catalysts and simplifying product separation. researchgate.net

Photocatalysis: Visible-light-mediated reactions offer a metal-free and additive-free approach for transformations like the chlorination of aromatic compounds, reducing reliance on hazardous and corrosive chlorinating agents like SO₂Cl₂. mdpi.com

Biocatalysis: The application of enzymes, such as halogenases, provides a pathway for highly selective halogenation under ambient conditions, avoiding the regioselectivity issues often encountered in traditional chemical halogenation. nih.govbohrium.com

Rearrangement Reactions: Certain rearrangement reactions, like the Beckmann rearrangement which converts an oxime to a nitrile, can be highly atom-economical pathways for installing the nitrile group. jocpr.com

| Synthetic Approach | Traditional Method | Emerging Sustainable Alternative | Key Advantages of Alternative |

| Nitrile Introduction | Sandmeyer Reaction (uses copper salts, strong acids) | Catalytic Cyanation with KCN nih.gov | Milder conditions, avoids stoichiometric metal reagents. |

| Halogenation | Elemental Chlorine (Cl₂) with Lewis Acid | Flavin-dependent Halogenases bohrium.com / N-chlorosuccinimide (NCS) with photocatalysis mdpi.com | High regioselectivity, ambient conditions, reduced hazardous waste. mdpi.combohrium.com |

| Solvent/Catalyst System | Volatile Organic Solvents (e.g., DMF), Metal Catalysts | Ionic Liquids researchgate.net / Water rsc.org | Recyclability, reduced toxicity, simplified workup. researchgate.net |

Exploration of Novel Reactivity Modes and Selective Catalytic Transformations

The trifunctional nature of this compound makes it a fertile ground for exploring selective catalytic transformations. Future work will focus on developing catalysts that can target one functional group while leaving the others intact, a significant challenge in organic synthesis.

Emerging areas of catalytic research relevant to this compound class include:

Selective Hydrogenation: While the hydrogenation of nitriles to amines is a well-established industrial process, new heterogeneous catalysts, such as iron-based systems, are being developed for the selective reduction of the nitrile group in complex molecules like chlorobenzonitriles under milder conditions. researchgate.net

Cross-Coupling Reactions: The chloro substituent serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds. Combining enzymatic halogenation with chemical cross-coupling offers a powerful chemoenzymatic strategy for C-H bond functionalization. bohrium.com

Cyclotrimerization: Low-valent titanium complexes have shown potential in catalyzing the cyclotrimerization of benzonitriles to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net Applying this to functionalized benzonitriles could lead to highly substituted triazine cores for materials science applications.

Electrochemical C-H Amidation: Recent studies have demonstrated that nitriles like benzonitrile can act as amidating agents in copper-catalyzed electrochemical reactions, offering a novel, oxidant-free pathway to form C-N bonds. nih.gov

Integration of Advanced Computational Modeling for Predictive Synthetic Chemistry

Computational chemistry is becoming an indispensable tool for modern synthetic planning. For complex molecules like this compound, computational models can predict reactivity, guide catalyst design, and elucidate reaction mechanisms, thereby reducing the need for extensive empirical screening.

Future research will likely see a deeper integration of these techniques:

Molecular Dynamics (MD) Simulations: MD simulations are used to study the bulk properties and intermolecular interactions of benzonitrile, such as hydrogen bonding and phenyl ring stacking, which influence its behavior as a solvent and reagent. acs.orgnih.govchemrxiv.org

Density Functional Theory (DFT): DFT calculations are instrumental in understanding electronic structure and predicting reaction outcomes. researchgate.net For instance, DFT has been used to model the active halogenating species in flavin-dependent halogenase enzymes, helping to predict their site selectivity on different aromatic substrates. escholarship.org

Predictive Models for Selectivity: By analyzing the structures and selectivity of enzymes or catalysts, computational models can be built to accurately predict how variants will behave with new substrates. escholarship.org This predictive power accelerates the development of catalysts tailored for specific transformations on molecules like this compound.

| Computational Method | Application Area for Halogenated Benzonitriles | Example Research Finding |

| Ab Initio Molecular Dynamics (AIMD) | Elucidating formation pathways of aromatic molecules. | AIMD simulations predicted the formation of benzonitrile cation from the ionization of acetylene (B1199291) and cyanoacetylene (B89716) clusters. pnas.org |

| Density Functional Theory (DFT) | Predicting site-selectivity of catalysts; studying electronic states. | DFT calculations support hypohalous acid as the active species in flavin-dependent halogenase catalysis. escholarship.org |

| Quantum Chemical Calculations | Determining molecular structure and properties. | Used to optimize the geometry and calculate partial charges of the benzonitrile molecule for MD simulations. nih.govchemrxiv.org |

Expansion of Applications in Designed Molecular Architectures and Functional Materials

The distinct functional groups of this compound make it an attractive building block for the synthesis of larger, well-defined molecular architectures and functional materials. The ability to selectively modify the nitrile, acetyl, and chloro groups allows for programmed assembly into complex structures.

Future applications are envisioned in:

Covalent Organic Frameworks (COFs): The cyclotrimerization of nitrile groups is a key reaction in the formation of Covalent Triazine Frameworks (CTFs), a subclass of COFs. researchgate.net These porous, crystalline materials have potential applications in gas storage, separation, and catalysis. The acetyl and chloro groups on the benzonitrile precursor could be used to tune the pore environment and properties of the resulting framework.

Metal-Organic Frameworks (MOFs): The nitrile and acetyl groups can act as coordinating sites for metal ions, making the compound a potential ligand for the construction of novel MOFs with tailored electronic and structural properties.

Liquid Crystals: Benzonitrile derivatives are of interest in materials science, and understanding their intermolecular interactions is crucial for designing new liquid crystalline materials. chemrxiv.org

Pharmaceutical and Agrochemical Scaffolds: As a versatile intermediate, this compound can serve as a starting point for creating libraries of complex molecules for biological screening. The halogen atom, in particular, is known to enhance properties like lipophilicity and metabolic stability in bioactive compounds. nih.gov

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Techniques

The most significant advances will emerge from synergistic approaches that combine the strengths of synthesis, spectroscopy, and computation. This integrated workflow allows for a cycle of design, prediction, synthesis, and characterization that can accelerate discovery far beyond what any single discipline can achieve.

A typical synergistic workflow might involve:

Computational Design: Using DFT and MD simulations to predict the most promising synthetic route or catalyst for a selective transformation on this compound. escholarship.org

Guided Synthesis: Executing the computationally-guided synthesis in the laboratory, leveraging sustainable and atom-economical principles. jocpr.comresearchgate.net

Spectroscopic Characterization: Employing a suite of spectroscopic techniques (NMR, IR, Mass Spectrometry) to rigorously confirm the structure and purity of the synthesized product. researchgate.nettestbook.com

Feedback and Refinement: Using the experimental and spectroscopic data to refine the initial computational models, leading to more accurate predictions and a deeper understanding of the system's reactivity. researchgate.net

This integrated approach, combining theoretical prediction with empirical validation, represents the future of chemical research and will be pivotal in unlocking the full potential of complex building blocks like this compound.

常见问题

Basic: What are the key synthetic routes for 4-Acetyl-3-chlorobenzonitrile, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves sequential functionalization of a benzonitrile precursor. A common strategy includes:

Chlorination : Electrophilic substitution at the 3-position using Cl₂/FeCl₃ or SO₂Cl₂ under anhydrous conditions .

Acetylation : Friedel-Crafts acylation at the 4-position with acetyl chloride and a Lewis acid (e.g., AlCl₃) at low temperatures (−10°C to 0°C) to minimize side reactions .

- Critical factors : Temperature control during acetylation is essential; higher temperatures promote undesired isomerization or over-acylation.

- Yield optimization : Solvent choice (e.g., dichloromethane vs. nitrobenzene) and stoichiometric ratios (1:1.2 substrate:acetyl chloride) improve efficiency.

Advanced: How do electronic effects of the acetyl and chloro substituents influence the compound's reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing acetyl group (meta-directing) and chloro substituent (ortho/para-directing) create a polarized aromatic system, enabling regioselective reactivity:

- Suzuki-Miyaura Coupling : The chloro group undergoes Pd-catalyzed coupling with aryl boronic acids at the 3-position, while the acetyl group stabilizes intermediates via resonance .

- Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient ring facilitates substitution at the 4-position (para to Cl) under basic conditions (e.g., K₂CO₃/DMF) .

Data Insight : DFT calculations suggest the acetyl group lowers the LUMO energy by ~1.5 eV, enhancing electrophilicity at specific sites .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR :

- ¹H NMR : Acetyl protons appear as a singlet at δ 2.6–2.8 ppm; aromatic protons show splitting patterns dependent on substituent positions .

- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the carbonyl (C=O) appears at δ 195–205 ppm .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 193.0372 (calculated for C₉H₆ClNO⁺) confirms molecular weight .

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., Cl vs. acetyl positioning) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

Purity Issues : HPLC purity <95% may skew bioassay results. Validate via HPLC-MS with a C18 column (acetonitrile/water gradient) .

Solubility Variability : Use standardized solvents (e.g., DMSO for in vitro assays) and control for aggregation effects via dynamic light scattering .

Target Selectivity : Profile against off-target receptors (e.g., kinase panels) to distinguish specific vs. promiscuous binding .

Case Study : A 2020 study attributed conflicting IC₅₀ values (5 µM vs. 20 µM) to differences in assay pH (7.4 vs. 6.5), altering ionization of the nitrile group .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritant properties noted in SDS) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acetyl chloride) .

- Waste Disposal : Collect in halogenated waste containers; incineration is recommended for full decomposition .

Advanced: What computational methods predict the compound's interactions with cytochrome P450 enzymes?

Answer:

- Docking Studies : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN) to model binding poses. The acetyl group forms H-bonds with Thr309, while Cl engages in hydrophobic interactions with Phe304 .

- MD Simulations : AMBER force fields reveal stable binding over 100 ns trajectories, with RMSD <2.0 Å for the ligand-enzyme complex .

Validation : Compare with experimental IC₅₀ values from liver microsome assays to calibrate computational models .

Basic: How does the compound's stability vary under different storage conditions?

Answer:

- Short-term : Stable at 4°C in amber vials (degradation <5% over 6 months).

- Long-term : Store at −20°C under argon to prevent hydrolysis of the nitrile group.

- Degradation Signs : Discoloration (yellow to brown) indicates oxidation; confirm via TLC (Rf shift from 0.7 to 0.5 in ethyl acetate/hexane) .

Advanced: What strategies improve regioselectivity in derivatizing this compound?

Answer:

- Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the position ortho to the nitrile group, followed by electrophilic quenching (e.g., D₂O for deuteration) .

- Protection/Deprotection : Temporarily protect the acetyl group as a ketal (e.g., ethylene glycol/H⁺) to direct reactions to the chloro-substituted ring .

Table 1: Comparative Reactivity of Substituents

| Position | Substituent | Directing Effect | Reactivity in SNAr |

|---|---|---|---|

| 3 | Cl | Ortho/Para | Moderate (σₚ = 0.23) |

| 4 | Acetyl | Meta | Low (σₚ = 0.50) |

Data derived from Hammett parameters and experimental kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。